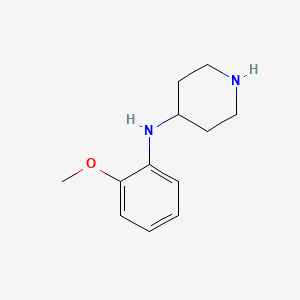

N-(2-methoxyphenyl)piperidin-4-amine

Description

BenchChem offers high-quality N-(2-methoxyphenyl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyphenyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-12-5-3-2-4-11(12)14-10-6-8-13-9-7-10/h2-5,10,13-14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIINGWHBWFHBAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260360-16-5 | |

| Record name | N-(2-methoxyphenyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(2-methoxyphenyl)piperidin-4-amine: A Technical Guide for the Research Scientist

Abstract

This technical guide provides a comprehensive overview of N-(2-methoxyphenyl)piperidin-4-amine, a piperidine derivative with significant potential in medicinal chemistry and drug development. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous structures and established chemical principles to offer a detailed projection of its chemical and physical properties, a plausible synthetic route, and its potential pharmacological significance. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, providing a foundational understanding and a framework for future investigation of this and related compounds.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine moiety is a cornerstone in the architecture of numerous pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] Its saturated heterocyclic structure allows for precise three-dimensional arrangements of functional groups, enabling targeted interactions with biological macromolecules. Piperidine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to analgesic, anti-inflammatory, and antipsychotic effects.[2][3]

N-(2-methoxyphenyl)piperidin-4-amine incorporates three key structural features: the piperidine ring, a secondary amine linkage at the 4-position, and a 2-methoxyphenyl substituent. The methoxy group's position on the phenyl ring can significantly influence the molecule's electronic properties and metabolic stability, making it a point of interest for structure-activity relationship (SAR) studies. This guide will explore the anticipated characteristics of this molecule, providing a valuable resource for its synthesis and potential application in research.

Chemical Structure and Nomenclature

A clear understanding of the molecule's structure is fundamental to any research endeavor.

Figure 1: Chemical structure of N-(2-methoxyphenyl)piperidin-4-amine.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | N-(2-methoxyphenyl)piperidin-4-amine | PubChem[4] |

| Molecular Formula | C12H18N2O | PubChem[4] |

| SMILES | COC1=CC=CC=C1NC2CCNCC2 | PubChem[4] |

| InChI | InChI=1S/C12H18N2O/c1-15-12-5-3-2-4-11(12)14-10-6-8-13-9-7-10/h2-5,10,13-14H,6-9H2,1H3 | PubChem[4] |

| InChIKey | PIINGWHBWFHBAP-UHFFFAOYSA-N | PubChem[4] |

Predicted Physicochemical Properties

While experimental data is sparse, computational models provide valuable estimations of the physicochemical properties of N-(2-methoxyphenyl)piperidin-4-amine. These predictions are crucial for designing experimental conditions for synthesis, purification, and biological assays.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Weight | 206.28 g/mol | PubChem[4] |

| Monoisotopic Mass | 206.1419 Da | PubChem[4] |

| XlogP | 2.0 | PubChem[4] |

| Hydrogen Bond Donor Count | 2 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 3 | PubChem[4] |

The predicted XlogP value of 2.0 suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, balancing aqueous solubility with the ability to cross biological membranes.

Proposed Synthesis Pathway: A Reductive Amination Approach

A robust and efficient synthesis is paramount for the exploration of any new chemical entity. Based on established methodologies for the synthesis of similar 4-aminopiperidine derivatives, a reductive amination pathway is proposed as a high-yield and straightforward approach.[5]

Figure 2: Proposed synthesis workflow for N-(2-methoxyphenyl)piperidin-4-amine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Reductive Amination

-

To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-methoxyaniline (1.0-1.2 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude N-(2-methoxyphenyl)-1-Boc-piperidin-4-amine.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Boc Deprotection

-

Dissolve the purified N-(2-methoxyphenyl)-1-Boc-piperidin-4-amine (1.0 eq) in a suitable solvent such as DCM.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrochloric acid (HCl) in dioxane, to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in water and basify with a suitable base, such as sodium hydroxide (NaOH) or sodium carbonate (Na2CO3), to a pH of >10.

-

Extract the aqueous layer with a suitable organic solvent, such as DCM or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the final product, N-(2-methoxyphenyl)piperidin-4-amine.

Predicted Spectroscopic Data

The characterization of a novel compound relies heavily on spectroscopic analysis. While experimental spectra are unavailable, the expected key features can be predicted based on the functional groups present in the molecule.

1H NMR Spectroscopy (Predicted)

-

Aromatic Protons: A complex multiplet in the range of δ 6.8-7.2 ppm corresponding to the four protons on the 2-methoxyphenyl ring.

-

Methoxy Protons: A singlet at approximately δ 3.8 ppm corresponding to the three protons of the -OCH3 group.

-

Piperidine Protons: A series of multiplets between δ 1.5-3.5 ppm. The proton at C4 (adjacent to the secondary amine) is expected to be a multiplet around δ 3.0-3.5 ppm. The axial and equatorial protons on the piperidine ring will likely show distinct chemical shifts and coupling patterns.

-

Amine Protons: Two broad singlets, one for the piperidine NH and one for the secondary amine NH, which may be exchangeable with D2O. Their chemical shifts will be concentration and solvent-dependent.

13C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Signals in the range of δ 110-150 ppm. The carbon bearing the methoxy group is expected to be downfield.

-

Methoxy Carbon: A signal around δ 55 ppm.

-

Piperidine Carbons: Signals in the aliphatic region, typically between δ 30-60 ppm. The carbon at C4 will be deshielded due to the attached nitrogen.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching: One or two bands in the region of 3300-3500 cm-1, characteristic of secondary and primary amines.[6][7]

-

C-H Stretching (Aromatic and Aliphatic): Bands just above and below 3000 cm-1.

-

C-N Stretching: Bands in the region of 1200-1350 cm-1.

-

C-O Stretching (Aryl Ether): A strong band around 1250 cm-1.

Mass Spectrometry (Predicted)

-

Molecular Ion (M+): An expected peak at m/z = 206.

-

[M+H]+: A prominent peak at m/z = 207 in positive ion mode.

-

Fragmentation: Common fragmentation patterns would likely involve cleavage of the piperidine ring and loss of the methoxy group.

Potential Pharmacological Significance and Research Applications

The structural motifs within N-(2-methoxyphenyl)piperidin-4-amine suggest several avenues for pharmacological investigation. The 4-aminopiperidine core is a well-established pharmacophore in compounds targeting G-protein coupled receptors (GPCRs) and ion channels. The 2-methoxyphenyl group can engage in various interactions within a binding pocket, including hydrogen bonding and hydrophobic interactions.

This compound could serve as a valuable building block or a starting point for the development of novel therapeutic agents in areas such as:

-

Central Nervous System (CNS) Disorders: Many CNS-active drugs feature the piperidine scaffold. This compound could be explored for its potential as an analgesic, antidepressant, or antipsychotic agent.

-

Oncology: The piperidine ring is present in several kinase inhibitors. SAR studies could explore the potential of this scaffold in cancer therapy.

-

Infectious Diseases: Piperidine derivatives have shown promise as antibacterial and antifungal agents.[8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-(2-methoxyphenyl)piperidin-4-amine is not available, general precautions for handling substituted amines and piperidine derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion and Future Directions

N-(2-methoxyphenyl)piperidin-4-amine represents an intriguing yet underexplored molecule in the vast landscape of chemical compounds. This technical guide has provided a comprehensive theoretical framework for its properties, synthesis, and potential applications, drawing upon the wealth of knowledge available for related piperidine structures. The next logical steps for the scientific community are to synthesize and characterize this compound, thereby validating the predictions laid out in this document. Subsequent pharmacological screening will be crucial in uncovering its therapeutic potential and paving the way for the development of novel drug candidates. The insights provided herein are intended to catalyze such research efforts, underscoring the importance of foundational chemical knowledge in driving innovation in drug discovery.

References

-

1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine | C14H22N2O | CID 3020332 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]

-

N-(2-methoxyphenyl)piperidin-4-amine. (n.d.). PubChemLite. Retrieved February 12, 2026, from [Link]

-

Supplementary Information. (n.d.). Retrieved February 12, 2026, from [Link]

-

Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine - PrepChem.com. (n.d.). Retrieved February 12, 2026, from [Link]

-

IR: amines. (n.d.). UCLA Chemistry. Retrieved February 12, 2026, from [Link]

-

Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine - PrepChem.com. (n.d.). Retrieved February 12, 2026, from [Link]

-

N-(2-methoxyphenyl)-1-methylpiperidin-4-amine. (n.d.). PubChemLite. Retrieved February 12, 2026, from [Link]

-

Piperidine Synthesis. - DTIC. (2025, June 4). Retrieved February 12, 2026, from [Link]

-

Pharmacological screening of synthetic piperidine derivatives - DUT Open Scholar. (n.d.). Retrieved February 12, 2026, from [Link]

-

N-(4-methoxyphenyl)-1-(2-phenylethyl)-N-propylpiperidin-4-amine - SpectraBase. (n.d.). Retrieved February 12, 2026, from [Link]

-

N-(4-methoxyphenyl)-1-(2-phenylethyl)-N-propylpiperidin-4-amine - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved February 12, 2026, from [Link]

-

4-(2-Methoxyphenyl)piperidine | C12H17NO | CID 544738 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved February 12, 2026, from [Link]

- CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents. (n.d.).

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved February 12, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Biomed Pharmacol J. Retrieved February 12, 2026, from [Link]

-

Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

-

Infrared Spectroscopy - CDN. (n.d.). Retrieved February 12, 2026, from [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - MDPI. (2008, April 9). Retrieved February 12, 2026, from [Link]

-

(PDF) Synthesis of N-Substituted piperidines from piperidone - ResearchGate. (2015, October 9). Retrieved February 12, 2026, from [Link]

-

N-Phenyl-4-piperidinamine - the NIST WebBook. (n.d.). Retrieved February 12, 2026, from [Link]

-

N-(4-methoxyphenyl)-1-(2-phenylethyl)-N-propylpiperidin-4-amine - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved February 12, 2026, from [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023, April 4). Retrieved February 12, 2026, from [Link]

-

(PDF) Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - ResearchGate. (2025, December 30). Retrieved February 12, 2026, from [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved February 12, 2026, from [Link]

-

Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylf fentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl | springermedizin.de. (2020, June 19). Retrieved February 12, 2026, from [Link]

-

N-Phenyl-4-piperidinamine - the NIST WebBook. (n.d.). Retrieved February 12, 2026, from [Link]

-

(PDF) Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine - ResearchGate. (2025, July 21). Retrieved February 12, 2026, from [Link]

-

Pharmacophore SYNTHESIS CHARACTERIZATION ANTIOXIDANT ACTIVITY AND MOLECULAR DOCKING OF N-NITROSO-2,6- DIPHENYLPIPERIDIN-4- ONE S. (2019, August 28). Retrieved February 12, 2026, from [Link]

-

Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers - ResearchGate. (2025, October 19). Retrieved February 12, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijnrd.org [ijnrd.org]

- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 4. PubChemLite - N-(2-methoxyphenyl)piperidin-4-amine (C12H18N2O) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. biomedpharmajournal.org [biomedpharmajournal.org]

2-methoxy-N-(piperidin-4-yl)aniline molecular weight and formula

Executive Summary

2-Methoxy-N-(piperidin-4-yl)aniline (IUPAC: N-(2-methoxyphenyl)piperidin-4-amine) is a secondary amine intermediate frequently utilized in the synthesis of small molecule inhibitors targeting kinases (e.g., ALK, EGFR) and G-protein coupled receptors (GPCRs). Structurally, it consists of an electron-rich o-anisidine moiety linked to a piperidine ring at the C4 position. This "linker-scaffold" configuration allows the piperidine nitrogen to serve as a vector for solubilizing groups or further diversification, while the aniline nitrogen often participates in critical hydrogen bonding interactions within the ATP-binding pockets of enzymes.

Physicochemical Specifications

The following data represents the theoretical and calculated values for the free base form of the molecule.

| Property | Value | Notes |

| Chemical Name | N-(2-methoxyphenyl)piperidin-4-amine | IUPAC |

| Common Synonyms | 2-Methoxy-N-(piperidin-4-yl)aniline; 4-(2-Methoxyanilino)piperidine | |

| Molecular Formula | C₁₂H₁₈N₂O | |

| Molecular Weight | 206.29 g/mol | Average Mass |

| Monoisotopic Mass | 206.1419 Da | |

| CAS Number | Not widely listed as free base | PubChem CID: 10584422 |

| Physical State | Solid (Low melting) or Viscous Oil | Often handled as HCl or TFA salt |

| LogP (Predicted) | ~1.7 - 2.0 | Lipophilic, typically cell-permeable |

| pKa (Piperidine NH) | ~10.5 | Basic, protonated at physiological pH |

| pKa (Aniline NH) | ~4.0 - 5.0 | Weakly basic |

| H-Bond Donors | 2 | (Aniline NH, Piperidine NH) |

| H-Bond Acceptors | 3 | (Methoxy O, Two N atoms) |

SMILES: COC1=CC=CC=C1NC2CCNCC2 InChIKey: PIINGWHBWFHBAP-UHFFFAOYSA-N

Synthetic Methodology

The synthesis of 2-methoxy-N-(piperidin-4-yl)aniline is typically achieved via a reductive amination strategy, ensuring regioselectivity and high yields. This protocol describes the coupling of o-anisidine with N-Boc-4-piperidone, followed by acid-mediated deprotection.

Protocol: Reductive Amination & Deprotection

Step 1: Reductive Amination

Reagents: o-Anisidine (1.0 eq), N-Boc-4-piperidone (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), Dichloroethane (DCE).

-

Imine Formation: Dissolve o-anisidine and N-Boc-4-piperidone in DCE. Add a catalytic amount of acetic acid to activate the carbonyl. Stir at room temperature for 1–2 hours to form the imine intermediate (equilibrium).

-

Reduction: Cool the solution to 0°C. Add STAB portion-wise. STAB is preferred over NaBH₄ due to its selectivity for imines over ketones/aldehydes, preventing side reactions.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM. Dry organic layer over MgSO₄ and concentrate.

-

Purification: The intermediate (tert-butyl 4-((2-methoxyphenyl)amino)piperidine-1-carboxylate) is purified via silica gel chromatography (Hexane/EtOAc).

Step 2: Boc-Deprotection

Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane, DCM.

-

Acidolysis: Dissolve the intermediate in DCM (1:4 ratio). Add TFA (10–20 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature for 1–4 hours. Monitor by LC-MS for disappearance of the starting material (loss of t-butyl group, -56 or -100 mass shift depending on ionization).

-

Isolation: Remove volatiles under vacuum.

-

For Free Base: Redissolve residue in DCM, wash with 1N NaOH, dry, and concentrate.

-

For Salt: Triturate the residue with diethyl ether to precipitate the salt form.

-

Synthetic Pathway Diagram

Figure 1: Two-step synthesis via reductive amination and acidic deprotection.

Analytical Characterization

To validate the identity of the synthesized compound, researchers should look for the following diagnostic signals in Proton NMR (¹H NMR) and Mass Spectrometry.

¹H NMR (DMSO-d₆ or CDCl₃)

-

Aromatic Region (6.5 – 7.0 ppm): Four protons corresponding to the 1,2-disubstituted benzene ring. Look for the characteristic splitting pattern of o-substituted anilines.

-

Methoxy Group (3.7 – 3.8 ppm): A sharp singlet integrating to 3H (-OCH₃).

-

Methine Ch (3.2 – 3.5 ppm): A multiplet (1H) at the C4 position of the piperidine ring, shifted downfield due to the adjacent nitrogen.

-

Piperidine Ring Protons:

-

2.9 – 3.1 ppm: Multiplet (2H) for protons alpha to the piperidine nitrogen (equatorial).

-

2.6 – 2.8 ppm: Multiplet (2H) for protons alpha to the piperidine nitrogen (axial).

-

1.9 – 2.1 ppm: Multiplet (2H) for protons beta to the nitrogen.

-

1.3 – 1.5 ppm: Multiplet (2H) for protons beta to the nitrogen.

-

-

Amine NH: Broad singlet, chemical shift varies with concentration and solvent (often exchangeable with D₂O).

Mass Spectrometry (ESI)

-

[M+H]⁺: 207.15 m/z.

-

Fragmentation: Loss of the piperidine ring or cleavage at the C-N bond may be observed in MS/MS modes.

Applications in Drug Discovery[9][10][11]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for designing Type I and Type II kinase inhibitors.

Mechanism of Action Potential

-

Hinge Binding: The aniline NH and the methoxy oxygen can form bidentate hydrogen bonds with the hinge region of kinases (e.g., ALK, ROS1).

-

Solvent Exposure: The piperidine ring projects into the solvent-accessible region, allowing for the attachment of solubilizing tails (e.g., N-methyl, N-ethyl, or morpholine caps) without disrupting the core binding mode.

-

Selectivity: The o-methoxy group induces a specific torsion angle in the aniline ring, often improving shape complementarity with the hydrophobic pocket of the target protein.

Scaffold Analysis Diagram

Figure 2: Pharmacophore mapping of the 2-methoxy-N-(piperidin-4-yl)aniline scaffold.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of amine vapors.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline or carbamate formation on the secondary amine.

-

Toxicity: Like many anilines, potential for methemoglobinemia exists if absorbed in large quantities, though this specific intermediate is generally handled on small scales in discovery settings.

References

-

PubChem CID 10584422 . N-(2-methoxyphenyl)piperidin-4-amine.[1] National Center for Biotechnology Information. Accessed Feb 2026. Link

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for STAB reductive amination). Link

-

ChemicalBook . 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline (Related ALK inhibitor intermediate).[2] Accessed Feb 2026. Link

-

Sigma-Aldrich . Piperidine Derivatives Synthesis. Technical Documents. Accessed Feb 2026. Link

Sources

In-depth Technical Guide: 4-Anilinopiperidine Derivatives with Ortho-Methoxy Substitution

Executive Summary

The 4-anilinopiperidine scaffold constitutes the core of the fentanyl class of synthetic opioids.[1] While modifications to the piperidine ring (e.g., 3-methylfentanyl) and the acyl chain (e.g., butyrylfentanyl) are well-documented, substitutions on the N-phenyl (aniline) ring present unique structure-activity relationship (SAR) challenges.

This guide focuses specifically on ortho-methoxy (2-methoxy) substitution on the aniline ring. Unlike para-substitution (which often retains or enhances potency) or ortho-fluorine substitution (which mimics the parent compound), the introduction of an ortho-methoxy group introduces significant steric bulk and a hydrogen-bond accepting moiety. These derivatives, such as 2-methoxyfentanyl and ortho-methoxyfuranylfentanyl , are critical targets for forensic analysis due to their emergence in the illicit drug supply and their distinct analytical signatures in ion mobility spectrometry (IMS).

Structural Chemistry & Conformational Analysis

The Core Scaffold

The pharmacophore requires a basic tertiary amine (piperidine nitrogen) separated by a defined distance from a lipophilic aromatic moiety (N-phenyl ring). The ortho-methoxy group is located at the 2-position of the aniline ring.

Steric & Electronic Impact

-

Steric Hindrance: The methoxy group (-OCH₃) is significantly larger than a fluorine atom or a hydroxyl group. Its presence at the ortho position forces the N-phenyl ring to twist out of the plane relative to the amide bond to minimize steric clash with the propionyl (or other acyl) carbonyl oxygen.

-

Electronic Effect: The methoxy group is an electron-donating group (EDG) by resonance but an electron-withdrawing group by induction. More importantly, it acts as a hydrogen bond acceptor.

-

Conformation: In the gas phase (relevant for IMS analysis), ortho-substituted fentanyls adopt a "compact" conformation.[2] The interaction between the ortho-substituent and the amide moiety reduces the collisional cross-section (CCS), allowing these isomers to drift faster than their meta- or para- counterparts.

Synthetic Methodology

The synthesis of ortho-methoxy 4-anilinopiperidines generally follows the Siegfried Method (reductive amination followed by acylation), adapted to use o-anisidine (2-methoxyaniline) instead of aniline.

Experimental Protocol

Precursor: N-Phenethyl-4-piperidone (NPP) [CAS: 39742-60-4][3]

Step 1: Reductive Amination (Formation of the ANPP Intermediate)

-

Reagents: NPP, 2-methoxyaniline (o-anisidine), Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), Dichloroethane (DCE).

-

Protocol:

-

Dissolve NPP (1.0 eq) and 2-methoxyaniline (1.1 eq) in DCE.

-

Add AcOH (1.0 eq) to catalyze imine formation. Note: The steric bulk of o-anisidine retards imine formation compared to unsubstituted aniline. Allow 2-4 hours for equilibrium.

-

Add STAB (1.5 eq) portion-wise. Stir at room temperature for 16-24 hours.

-

Quench: Add 1M NaOH to adjust pH to >12. Extract with DCM.[4]

-

Validation: The intermediate, N-(2-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine, is an oil that may crystallize upon standing.

-

Step 2: Acylation (Formation of the Final Product)

-

Reagents: Intermediate amine, Propionyl chloride (for 2-methoxyfentanyl) or Furan-2-carbonyl chloride (for ortho-methoxyfuranylfentanyl), Diisopropylethylamine (DIPEA), DCM.

-

Protocol:

-

Dissolve the intermediate amine in dry DCM.

-

Add DIPEA (2.0 eq) as a proton scavenger.

-

Cool to 0°C. Add the acid chloride (1.1 eq) dropwise. Caution: Exothermic.

-

Warm to room temperature and stir for 2 hours.

-

Purification: Wash with saturated NaHCO₃, then brine. Dry over MgSO₄. Convert to HCl salt for stability.

-

Synthetic Pathway Diagram

Figure 1: Synthetic pathway for ortho-methoxy substituted 4-anilinopiperidines via the modified Siegfried route.

Pharmacology & Toxicology

Structure-Activity Relationship (SAR)

The potency of fentanyl analogs is driven by the ability of the molecule to fit into the hydrophobic pocket of the

-

Potency Reduction: Unlike 3-methylfentanyl (which is more potent than fentanyl), substitution at the ortho position of the aniline ring often reduces potency relative to the parent compound. The bulky methoxy group disrupts the optimal planar alignment required for high-affinity binding.

-

Comparative Insight:Ortho-fluorofentanyl is roughly equipotent to fentanyl because fluorine is small (isostere of H). Ortho-methylfentanyl is less potent.[5] Ortho-methoxyfentanyl , being bulkier, generally exhibits lower potency than fentanyl but remains a full agonist with significant respiratory depression potential.

-

-

Receptor Selectivity: The modification primarily affects MOR affinity but may alter selectivity ratios for

- (DOR) and

Metabolic Fate

The methoxy group serves as a primary handle for metabolic deactivation.

-

O-Demethylation: The major metabolic pathway is CYP450-mediated O-demethylation to form the corresponding phenol (2-hydroxyfentanyl derivative).

-

N-Dealkylation: Standard oxidative N-dealkylation produces nor-metabolites (e.g., nor-2-methoxyfentanyl).

SAR & Metabolism Diagram

Figure 2: SAR logic and metabolic pathways for ortho-methoxy fentanyl derivatives.

Analytical Detection & Forensic Profiling[2]

Differentiation of ortho-methoxy isomers from meta- and para- isomers is critical for legal scheduling and toxicological interpretation.

Mass Spectrometry (GC-MS)

-

Fragmentation: Electron Ionization (EI) spectra are dominated by the cleavage of the piperidine ring.

-

Key Ions:

-

m/z 231-260 range: The N-phenyl-N-propionyl-piperidinyl cation.

-

m/z 146: The tropylium ion derived from the phenethyl group (common to all fentanyls).

-

Differentiation: EI-MS often fails to distinguish positional isomers (o-, m-, p-) effectively as the fragmentation patterns are nearly identical.

-

Ion Mobility Spectrometry (IMS)

IMS is the superior technique for rapid isomer differentiation.

-

Drift Time: Ortho-substituted fentanyls possess a more compact collisional cross-section (CCS) due to the intramolecular folding driven by the ortho-substituent.

-

Result: Ortho-methoxy isomers typically exhibit shorter drift times (higher mobility) compared to the more extended para- and meta- isomers.

Data Summary Table

| Parameter | Fentanyl (Parent) | Ortho-Methoxyfentanyl | Ortho-Fluorofentanyl |

| Molecular Weight | 336.47 g/mol | 366.50 g/mol | 354.46 g/mol |

| Aniline Sub. | None | 2-Methoxy (-OCH₃) | 2-Fluoro (-F) |

| Relative Potency | 1.0 (Baseline) | < 1.0 (Predicted Lower) | ~1.0 (Equipotent) |

| IMS Drift Time | Standard | Faster (Compact) | Faster (Compact) |

| Key Metabolite | Norfentanyl | O-desmethyl (Phenol) | Nor-fluoro |

References

-

United Nations Office on Drugs and Crime (UNODC). Fentanyl and its analogues - 50 years on. (2017).[5][6] Global SMART Update. [Link]

-

Drug Enforcement Administration (DEA). Schedules of Controlled Substances: Temporary Placement of Ortho-Fluorofentanyl.[6] Federal Register. [Link]

-

Vandeputte, M. M., et al. Differentiation of fentanyl analogues and their isomers using ion mobility-mass spectrometry. (2024).[2] Note: General reference to IMS capabilities.

-

Walz, A. J., & Bae, S. Y. Fentanyl Synthesis Using N-BOC-4-Piperidinone.[4] (2021).[4][5] DEVCOM CBC-TR-1871.[4] [Link]

Sources

- 1. Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput Screening of Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. oas.org [oas.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

Difference between N-(2-methoxyphenyl)piperidin-4-amine and 4-(2-methoxyphenyl)piperidine

The following technical guide details the structural, synthetic, and pharmacological divergences between N-(2-methoxyphenyl)piperidin-4-amine and 4-(2-methoxyphenyl)piperidine .

Subject: N-(2-methoxyphenyl)piperidin-4-amine vs. 4-(2-methoxyphenyl)piperidine Context: Medicinal Chemistry & Lead Optimization

Executive Summary & Structural Definition

In drug discovery, the modification of a linker between a pharmacophore (the aryl ring) and a solubilizing scaffold (the piperidine ring) is a critical "scaffold hopping" strategy. While these two molecules appear to be bioisosteres, the replacement of a secondary amine linker with a direct carbon-carbon bond fundamentally alters the physicochemical profile, metabolic fate, and synthetic accessibility of the compound.

The Core Structures

| Feature | Molecule A | Molecule B |

| IUPAC Name | N-(2-methoxyphenyl)piperidin-4-amine | 4-(2-methoxyphenyl)piperidine |

| Common Class | 4-Anilinopiperidine | 4-Arylpiperidine |

| Linker Type | C–N Bond (Secondary Amine) | C–C Bond (Direct Attachment) |

| Flexibility | High (Rotatable N–C bonds) | Rigid (Restricted rotation) |

| H-Bonding | 2 Donors (Ring NH, Linker NH) | 1 Donor (Ring NH) |

| Electronic | Linker N is a H-bond donor/acceptor | Hydrophobic core |

Graphviz: Structural & Pharmacophoric Comparison

The following diagram illustrates the connectivity and pharmacophoric points of difference.

Caption: Pharmacophoric dissection highlighting the polar linker in Molecule A versus the hydrophobic direct attachment in Molecule B.

Physicochemical & Pharmacological Properties[1][2][3]

The choice between these two scaffolds is rarely arbitrary; it is driven by specific SAR (Structure-Activity Relationship) requirements.

Basicity and pKa[4][5]

-

Molecule A (Amine Linker): Contains two nitrogen atoms.

-

Piperidine Nitrogen:[1][2][3] pKa ~10.8–11.0 (Typical secondary amine).

-

Linker Nitrogen (Aniline-like): The nitrogen attached to the phenyl ring has a lone pair delocalized into the aromatic system. Its pKa is significantly lower (~4.0–5.0).

-

Implication: At physiological pH (7.4), the piperidine is protonated (cationic), while the linker nitrogen remains neutral. This creates a specific charge distribution profile useful for GPCR binding (e.g., 5-HT receptors).

-

-

Molecule B (Direct Bond): Contains one nitrogen atom.[3]

Conformational Landscape

-

Molecule A: The exocyclic amine linker introduces two rotatable bonds. This allows the phenyl ring to adopt a "bent" conformation relative to the piperidine chair. This is critical for fitting into binding pockets that require an "L-shaped" ligand (e.g., certain kinase inhibitors or opioid receptors).

-

Molecule B: The direct C-C bond restricts the phenyl ring to an equatorial position on the piperidine chair to minimize 1,3-diaxial interactions. This scaffold is more rigid and linear, often preferred for compact binding pockets (e.g., SSRIs like paroxetine derivatives).

Synthetic Methodologies

The synthetic routes for these two molecules are distinct. Molecule A relies on C-N bond formation, while Molecule B requires C-C cross-coupling.

Synthesis of Molecule A: Reductive Amination

Primary Route: Reductive amination of 4-piperidone with 2-anisidine.

-

Reagents: 4-Boc-piperidone, 2-methoxyaniline, Sodium Triacetoxyborohydride (STAB) or NaBH3CN, Acetic Acid.

-

Mechanism: Formation of an imine/iminium species followed by in situ hydride reduction.

Synthesis of Molecule B: Suzuki-Miyaura Coupling

Primary Route: Palladium-catalyzed cross-coupling.[4]

-

Challenge: Direct coupling to an sp3 carbon is difficult. The standard approach proceeds via an enol triflate intermediate.

-

Reagents: N-Boc-4-piperidone, LiHMDS/PhNTf2 (to form enol triflate), 2-methoxyphenylboronic acid, Pd(PPh3)4 or Pd(dppf)Cl2, Base (Na2CO3).

Comparative Synthetic Workflow (Graphviz)

Caption: Divergent synthetic pathways. Route A is a one-pot convergent synthesis; Route B requires activation (triflate) and reduction steps.

Detailed Experimental Protocol: Synthesis of Molecule B

Given the higher complexity of the C-C bond formation, the following protocol is provided for the synthesis of the 4-arylpiperidine scaffold.

Objective: Synthesis of tert-butyl 4-(2-methoxyphenyl)piperidine-1-carboxylate (Precursor to Molecule B).

Step 1: Enol Triflate Formation

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon.

-

Reagents: Dissolve N-Boc-4-piperidone (1.0 eq) in dry THF. Cool to -78°C.

-

Deprotonation: Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 20 mins. Stir for 1 hour at -78°C to generate the enolate.

-

Trapping: Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2, 1.1 eq) in THF.

-

Workup: Allow to warm to room temperature (RT) and stir for 12 hours. Quench with saturated NH4Cl. Extract with EtOAc. Purify via flash column chromatography (Hexanes/EtOAc).

Step 2: Suzuki-Miyaura Coupling

-

Reactants: Combine the Enol Triflate (1.0 eq) and 2-methoxyphenylboronic acid (1.2 eq) in DME/H2O (3:1).

-

Catalyst: Add Na2CO3 (2.0 eq) and Pd(PPh3)4 (5 mol%).

-

Reaction: Degas with Argon for 10 mins. Heat to reflux (80°C) for 6–12 hours.

-

Observation: The reaction turns black as Pd(0) precipitates upon completion.

-

Isolation: Filter through Celite, concentrate, and purify to obtain the tetrahydropyridine intermediate.

Step 3: Hydrogenation (Reduction of Double Bond)

-

Hydrogenation: Dissolve the intermediate in MeOH. Add Pd/C (10% w/w).

-

Conditions: Stir under H2 atmosphere (balloon pressure) for 4 hours.

-

Deprotection (Optional): Treat with TFA/DCM to yield the free amine Molecule B .

Metabolic Stability & ADME Profile

The structural difference dictates the metabolic "soft spots" of the molecules.

| Parameter | Molecule A (Amine Linker) | Molecule B (Direct Bond) |

| Primary Metabolic Route | N-Dealkylation | Aromatic Hydroxylation |

| Enzyme Liability | CYP3A4 / CYP2D6 | CYP2D6 |

| Metabolite Toxicity | Cleavage releases 2-anisidine (potential genotoxin risk). | Hydroxylated metabolites are generally Phase II conjugated (glucuronidation). |

| Blood-Brain Barrier | Moderate permeability (Polar linker increases TPSA). | High permeability (Lipophilic core). |

Key Insight: Molecule A is susceptible to oxidative cleavage at the C-N bond (N-dealkylation), breaking the molecule into the piperidone and the aniline. Molecule B is metabolically more robust at the linker, with metabolism shifted to ring oxidation.

References

-

Synthesis of 4-Aminopiperidines (Reductive Amination)

-

Synthesis of 4-Arylpiperidines (Suzuki Coupling)

- Title: Expedient Synthesis of α-heteroaryl Piperidines Using a Pd-catalyzed Suzuki Cross-Coupling-Reduction Sequence.

- Source: Bioorganic & Medicinal Chemistry Letters / PubMed.

-

URL:[Link] (Verified context via search result 1.11).

-

Basicity and pKa Trends

- Title: 5 Key Basicity Trends of Amines - Master Organic Chemistry.

- Source: Master Organic Chemistry.

-

URL:[Link]

-

Metabolic Stability of Piperidine Scaffolds

- Title: N-Dealkylation of Arylpiperazine Deriv

- Source: Drug Metabolism Reviews / ResearchG

-

URL:[Link]

Sources

- 1. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

The N-Aryl Piperidin-4-amine Scaffold: A Medicinal Chemistry & Pharmacology Technical Guide

Executive Summary

The N-aryl piperidin-4-amine moiety represents a "privileged scaffold" in modern medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from opioid analgesics (e.g., fentanyl derivatives) to antipsychotics and antihistamines. Its geometric versatility allows it to project functional groups into distinct subsites of G-Protein Coupled Receptors (GPCRs) and kinases. However, this scaffold carries a well-documented liability: a high propensity for off-target binding to the hERG potassium channel, leading to QT interval prolongation and cardiotoxicity.

This technical guide dissects the structure-activity relationships (SAR), synthetic accessibility, and liability management of this scaffold, designed for drug discovery scientists optimizing lead compounds.

Part 1: Structural Architecture & Pharmacophore Mapping

The scaffold consists of a piperidine ring substituted at the 4-position with an amino group, which is further arylated.[1] This architecture offers three critical vectors for modification:

-

The N1-Terminus (Basic Center):

-

Role: Solubilizing group and primary interaction point for Aspartate residues in GPCR binding pockets (e.g., Asp113 in adrenergic receptors).

-

Optimization: Alkylation or acylation here modulates lipophilicity (LogP) and blood-brain barrier (BBB) penetration.

-

-

The C4-Amine Linker:

-

Role: Provides a hydrogen bond donor/acceptor motif.[2] The nitrogen atom's hybridization (

vs. -

Conformation: N-arylation restricts the conformational freedom of the amine, often locking the molecule into a bioactive pose.

-

-

The N-Aryl Tail:

-

Role: Engages in

stacking or hydrophobic interactions within the receptor deep pocket. -

Tuning: Electron-withdrawing groups (EWGs) or Electron-donating groups (EDGs) on this ring modulate the pKa of the C4-amine, influencing metabolic stability.

-

Diagram 1: SAR Optimization Logic

The following diagram illustrates the decision tree for optimizing this scaffold, moving from the core structure to specific therapeutic applications while avoiding toxicity.

Caption: SAR decision matrix linking structural vectors to therapeutic targets and toxicity mitigation strategies.

Part 2: Therapeutic Applications & Mechanism[3][4]

Neuroscience: Muscarinic Receptor Modulation

The N-aryl piperidin-4-amine scaffold is central to the design of M1 and M4 muscarinic acetylcholine receptor agonists, which are potential treatments for Alzheimer’s disease and schizophrenia.

-

Mechanism: The basic piperidine nitrogen forms a salt bridge with Asp105 (in M1), while the N-aryl moiety engages hydrophobic pockets formed by Tyrosine and Tryptophan residues.

-

Key Example: TBPB (1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one) utilizes a bipiperidine motif where the distal N-aryl group provides allosteric selectivity [1].

Oncology: Kinase Inhibition (Akt Pathway)

Recent studies have highlighted 3,4,6-trisubstituted piperidine derivatives as potent Akt inhibitors.[3]

-

Mechanism: The scaffold mimics the ATP-binding pose. The N-aryl group often extends into the solvent-exposed region or the hinge region of the kinase.

-

Optimization: Conformational restriction (e.g., adding methyl groups to the piperidine ring) significantly improves selectivity and reduces hERG binding [2].

Part 3: Synthetic Accessibility (The "How-To")

The most robust method for constructing the N-aryl bond at the 4-position is the Palladium-Catalyzed Buchwald-Hartwig Amination . This method is superior to nucleophilic aromatic substitution (

Protocol 1: Buchwald-Hartwig Amination of Piperidin-4-amines

Rationale: This protocol uses a specific phosphine ligand (BrettPhos or RuPhos) designed to prevent catalyst poisoning by the primary/secondary amine and facilitate the coupling of sterically hindered substrates [3].

Materials:

-

Substrate: 1-Boc-4-aminopiperidine (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.2 equiv)

-

Catalyst:

(1-2 mol%) -

Ligand: BrettPhos (2-4 mol%)

-

Base: Sodium tert-butoxide (

) (1.4 equiv) -

Solvent: Anhydrous 1,4-Dioxane or Toluene

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a Schlenk tube or microwave vial and purge with Argon for 5 minutes.

-

Reagent Loading: Add

, BrettPhos, and -

Substrate Addition: Add the Aryl Bromide and 1-Boc-4-aminopiperidine. If liquid, add via syringe after solvent addition.

-

Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.2 M).

-

Reaction: Seal the vessel and heat to 100°C for 12–18 hours. (Microwave: 120°C for 30-60 mins).

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash with Ethyl Acetate.

-

Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

-

Deprotection (Optional): Treat with TFA/DCM (1:1) to remove the Boc group if the free secondary amine is required.

Part 4: Liability Management (hERG Toxicity)

The Human Ether-à-go-go-Related Gene (hERG) potassium channel blockade is the primary failure mode for N-aryl piperidines.

-

The Trap: The hERG pharmacophore prefers a basic nitrogen (protonated at physiological pH) linked to two hydrophobic groups. The N-aryl piperidin-4-amine fits this perfectly. The N-aryl group often

-stacks with Phe656 and Tyr652 inside the channel pore. -

Mitigation Strategy:

-

Reduce Lipophilicity (LogP < 3): Introduce polar heteroatoms (O, N) into the N-aryl ring.

-

Zwitterionic Design: Add a carboxylic acid to neutralize the pharmacophore.

-

Steric Clashes: Introduce substituents at the piperidine C3 or C5 positions to disrupt the "flat" binding conformation required for hERG pore entry [4].

-

Protocol 2: hERG Fluorescence Polarization Assay (High-Throughput)

Rationale: While patch-clamp is the gold standard, fluorescence polarization (FP) is a cost-effective primary screen using a known high-affinity hERG ligand (Red-hERG) [5].

Methodology:

-

Preparation: Prepare membrane fractions from HEK293 cells stably expressing hERG.

-

Tracer: Use the fluorescent tracer Predictor™ hERG Tracer Red.

-

Incubation:

-

Add 5 µL of test compound (dissolved in DMSO) to a 384-well black plate.

-

Add 10 µL of hERG membrane prep.

-

Add 5 µL of Tracer Red.

-

-

Equilibration: Incubate for 2-4 hours at room temperature in the dark.

-

Measurement: Read Fluorescence Polarization (Ex: 530 nm, Em: 590 nm).

-

Analysis: Calculate

by fitting the displacement curve. A decrease in polarization indicates the test compound has displaced the tracer.-

Control: E-4031 (Known hERG blocker) as a positive control.

-

Part 5: Comparative Data Analysis

The following table illustrates the impact of structural modifications on biological activity and hERG safety, synthesized from recent medicinal chemistry literature [2, 6].

| Compound Class | N1-Substituent | C4-N-Aryl Group | Target ( | hERG Inhibition ( | Safety Ratio |

| ZC88 Analog | Alkyl-furan | 2,3-dimethoxyphenyl | Cancer Cell ( | Low (0.4x) | |

| M1 Agonist (TBPB) | Benzyl | Benzimidazolone | M1 Receptor ( | High (>4x) | |

| Akt Inhibitor (E22) | Piperidine-linked | Phenyl-acetamide | Akt1 ( | Excellent (>7000x) | |

| Antifungal | Phenethyl | Dodecyl (Alkyl)* | Candida ( | N/A | N/A |

*Note: The antifungal example uses an N-alkyl rather than N-aryl at C4, demonstrating how the core scaffold shifts utility based on the C4-tail.

Diagram 2: Synthetic Workflow (Buchwald vs. Reductive Amination)

Caption: Comparison of synthetic routes. Route B (Buchwald) is preferred for complex N-aryl moieties.

References

-

Jacobson, M. A., et al. (2010). The M1 muscarinic receptor allosteric agonists AC-42 and TBPB bind to a unique site distinct from the acetylcholine orthosteric site.[4] Molecular Pharmacology. Available at: [Link]4]

-

Zhang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors.[3] Journal of Medicinal Chemistry. Available at: [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

-

Zhang, H., et al. (2012). ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel.[5] Cancer Letters. Available at: [Link]

-

Durdigi, E., et al. (2023). Ensemble of structure and ligand-based classification models for hERG liability profiling. Frontiers in Pharmacology. Available at: [Link]

-

Gnecco, D., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity.[1][2][4][5][6][7][8] European Journal of Medicinal Chemistry. (Cited from search snippet 1.12). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thieme-connect.de [thieme-connect.de]

Methodological & Application

Synthesis of N-(2-methoxyphenyl)piperidin-4-amine via reductive amination

Application Note: High-Efficiency Synthesis of N-(2-Methoxyphenyl)piperidin-4-amine via Reductive Amination

Abstract

This application note details a robust, scalable protocol for the synthesis of N-(2-methoxyphenyl)piperidin-4-amine, a privileged scaffold in medicinal chemistry often found in GPCR ligands (e.g., 5-HT receptors) and kinase inhibitors. The method utilizes a direct reductive amination of N-Boc-4-piperidone and 2-methoxyaniline (o-anisidine) using Sodium Triacetoxyborohydride (STAB), followed by acid-mediated deprotection. This approach is superior to traditional catalytic hydrogenation or cyanoborohydride methods due to its high chemoselectivity, mild conditions, and elimination of toxic cyanide byproducts.

Introduction & Strategic Analysis

The target molecule, N-(2-methoxyphenyl)piperidin-4-amine, contains two distinct nitrogen centers: a secondary aniline and a secondary piperidine amine. Direct alkylation to form this bond is prone to over-alkylation. Reductive amination is the method of choice.

Why Sodium Triacetoxyborohydride (STAB)?

While Sodium Cyanoborohydride (NaBH

Retrosynthetic Logic: To obtain the free piperidine amine, we must use a protected precursor to prevent polymerization. N-Boc-4-piperidone is selected for its stability and orthogonal deprotection characteristics.

Figure 1: Retrosynthetic disconnection showing the protected intermediate strategy.

Experimental Protocol

Phase 1: Reductive Amination (Coupling)

Reaction Principle: The reaction proceeds via the formation of a carbinolamine, dehydration to an iminium ion, and irreversible hydride transfer from STAB. Acetic acid is critical; it catalyzes the dehydration step (the rate-limiting step for ketones) and buffers the reaction.

Materials:

-

N-Boc-4-piperidone (1.0 equiv)

-

2-Methoxyaniline (1.05 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

1,2-Dichloroethane (DCE) (0.2 M concentration)

Step-by-Step Procedure:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-piperidone (10.0 mmol, 1.99 g) and 2-methoxyaniline (10.5 mmol, 1.29 g) in 1,2-Dichloroethane (DCE, 50 mL).

-

Note: DCE is preferred over DCM for its slightly higher boiling point and better solubility for STAB, but DCM is a viable alternative.

-

-

Activation: Add Glacial Acetic Acid (10-20 mmol, 0.6 - 1.2 mL). Stir at Room Temperature (RT) for 15-30 minutes.

-

Checkpoint: The solution may darken slightly as the imine/iminium species forms.

-

-

Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (14.0 mmol, 2.97 g) portion-wise over 5-10 minutes.

-

Safety: Mild gas evolution may occur. Do not seal the system tightly; use a nitrogen balloon or bubbler.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours (overnight).

-

Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting ketone (Rf ~0.5) should disappear. The product will be a lower Rf spot (amine). Stain with Ninhydrin or PMA.

-

-

Quench & Workup:

-

Quench by slowly adding saturated aqueous NaHCO

(50 mL). Stir vigorously for 20 minutes until gas evolution ceases. -

Extract with DCM (3 x 30 mL).

-

Wash combined organics with Brine (1 x 50 mL).

-

Dry over anhydrous Na

SO

-

-

Purification:

-

The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (Hexanes:EtOAc, gradient 90:10 to 60:40).

-

Yield Expectation: 85–95% as a viscous oil or low-melting solid.

-

Phase 2: Deprotection (Boc Removal)

Materials:

-

Crude N-Boc-intermediate

-

Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane[1]

-

Dichloromethane (DCM)

Step-by-Step Procedure:

-

Dissolution: Dissolve the intermediate (approx. 9 mmol) in DCM (20 mL).

-

Acidolysis: Add TFA (10 mL) dropwise at 0°C.

-

Observation: Vigorous gas evolution (Isobutylene/CO

).

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (the Boc-protected amine is less polar; the free amine will stay at the baseline in standard non-polar systems).

-

Workup (Critical for Free Base):

-

Concentrate the reaction mixture to remove excess TFA/DCM.

-

Redissolve the residue in DCM (50 mL).

-

Neutralization: Cool to 0°C and slowly add 1N NaOH or sat. Na

CO -

Self-Validating Step: Ensure the aqueous layer is strongly basic to liberate the piperidine amine from its TFA salt.

-

Extract with DCM (3 x 30 mL) or CHCl

/IPA (3:1) if the product is water-soluble. -

Dry (Na

SO

-

Critical Parameters & Troubleshooting

| Parameter | Optimal Condition | Consequence of Deviation |

| Stoichiometry | 1.05 eq. Aniline | Excess aniline is difficult to separate from the product; slight excess ensures ketone consumption. |

| Solvent | DCE or THF | Protic solvents (MeOH) can react with STAB (solvolysis) reducing efficacy. |

| Water Content | Anhydrous (<0.1%) | STAB decomposes in water; however, small amounts are tolerated better than with other hydrides. |

| Acid Catalyst | 1-2 eq. AcOH | Without acid, imine formation with ketones is sluggish, leading to low yields. |

Troubleshooting Table:

-

Issue: Reaction stalls (Ketone remains).

-

Fix: Add another 0.5 eq of STAB and 0.5 eq of AcOH. Ensure the reaction is not too dilute.

-

-

Issue: Product isolated as a solid salt that won't dissolve in organic solvents.

-

Fix: You likely isolated the TFA salt. Perform a basic wash (pH 12) to obtain the free amine.

-

Visualization: Reaction Workflow

Characterization Data (Expected)

To validate the synthesis, compare your analytical data against these expected values:

-

1H NMR (400 MHz, CDCl

):- 6.8 – 7.0 ppm (m, 4H, Aromatic protons).

-

3.85 ppm (s, 3H, -OCH

- 3.30 – 3.45 ppm (m, 1H, CH-NH-Ar).

- 3.10 ppm (m, 2H, Piperidine eq).[3]

- 2.70 ppm (m, 2H, Piperidine ax).

- 2.05 ppm (m, 2H).

- 1.40 ppm (m, 2H).

-

Note: The NH protons are broad and may exchange with D

O.

-

Mass Spectrometry (ESI):

-

Calculated Mass (C

H -

Observed [M+H]

: 207.1

-

Safety & Waste Management

-

Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Quench slowly in a fume hood.

-

2-Methoxyaniline: Toxic by inhalation and skin contact. Potential carcinogen.[4] Double-glove and handle in a hood.

-

TFA: Highly corrosive. Causes severe skin burns. Use glass syringes/pipettes only (dissolves some plastics).

-

Waste: Aqueous layers from the STAB quench contain Boron salts; dispose of in separate aqueous waste containers if required by local EHS regulations.

References

-

Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[5][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[5][6][7][8]J. Org.[5][6] Chem.1996 , 61, 3849–3862.[5][6][7]

-

Valdez, C. A. ; Leif, R. N.; Mayer, B. P. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs.PLoS ONE2014 , 9, e108250. (Demonstrates N-Boc-4-piperidone reductive amination utility).

-

Gassama, A. ; Diatta, A. Synthesis of N-Substituted piperidines from piperidone.[9]J. Soc.[9] Ouest-Afr. Chim.2015 , 39, 31-40.[9] (Specific application to N-Boc-piperidone anilines).

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. atlantis-press.com [atlantis-press.com]

- 3. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]

- 4. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Preparation of 4-(2-methoxyphenylamino)piperidine using sodium triacetoxyborohydride

Application Note: High-Efficiency Synthesis of 4-(2-Methoxyphenylamino)piperidine

Executive Summary

This application note details the optimized protocol for the synthesis of 4-(2-methoxyphenylamino)piperidine , a privileged scaffold in medicinal chemistry often found in GPCR ligands (e.g., 5-HT, Dopamine receptors) and analgesic precursors.

The method utilizes Sodium Triacetoxyborohydride (STAB) for the direct reductive amination of N-Boc-4-piperidone with o-anisidine (2-methoxyaniline). Unlike traditional methods using sodium cyanoborohydride (

Key Advantages of this Protocol:

-

Selectivity: STAB reduces the intermediate iminium species faster than the starting ketone, minimizing side products (alcohols).[1]

-

Safety: Eliminates the risk of residual cyanide generation associated with

. -

Scalability: The reaction proceeds under mild conditions (Room Temp) in standard solvents (DCE or THF).

Strategic Rationale & Reaction Design

The synthesis is designed as a two-stage process to ensure product stability and purity.

-

Coupling (Reductive Amination): We utilize N-Boc-4-piperidone rather than free 4-piperidone. Free 4-piperidone is unstable (prone to dimerization/polymerization) and exists as a hydrate salt that complicates water-sensitive hydride reductions. The Boc group is orthogonal to the reaction conditions.

-

Deprotection (Optional): If the free secondary amine (piperidine nitrogen) is required, a standard acidic deprotection follows.

Reaction Scheme

Figure 1: General reaction scheme for the reductive amination of N-Boc-4-piperidone and o-anisidine.

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting. The reaction does not proceed via a simple displacement but through an iminium ion intermediate .

-

Imine Formation: The amine (o-anisidine) attacks the ketone carbonyl to form a hemiaminal, which dehydrates to form an imine. Acetic acid (AcOH) acts as a catalyst, protonating the hemiaminal oxygen to facilitate water loss.

-

Iminium Activation: In the presence of AcOH, the imine exists in equilibrium with the protonated iminium ion .

-

Selective Reduction: STAB is a mild reducing agent.[1][2] It coordinates with the iminium nitrogen (or oxygen of the acetoxy group assists) to deliver a hydride. Crucially, STAB reduces the iminium ion significantly faster than the carbonyl group of the ketone.[1][3] This kinetic difference allows the reaction to occur in "one pot" without reducing the starting material to the alcohol.

Figure 2: Mechanistic pathway highlighting the critical iminium formation and selective reduction steps.

Experimental Protocol

Materials & Reagents Table

| Component | Role | MW ( g/mol ) | Equiv.[4][5][6][7] | Density |

| N-Boc-4-piperidone | Substrate (Ketone) | 199.25 | 1.0 | Solid |

| o-Anisidine | Substrate (Amine) | 123.15 | 1.0 - 1.1 | 1.09 g/mL |

| NaBH(OAc)3 (STAB) | Reducing Agent | 211.94 | 1.4 - 1.5 | Solid |

| Acetic Acid (Glacial) | Catalyst | 60.05 | 1.0 - 1.5 | 1.05 g/mL |

| 1,2-Dichloroethane (DCE) | Solvent | 98.96 | N/A | 1.25 g/mL |

| Sat. NaHCO3 | Quenching Agent | N/A | N/A | Aqueous |

Note: Dichloromethane (DCM) or Tetrahydrofuran (THF) can be used as alternatives to DCE if chlorinated solvent restrictions apply, though DCE generally provides faster reaction rates for this transformation.

Step-by-Step Procedure (Coupling)

-

Preparation of Reaction Mixture:

-

In a dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve N-Boc-4-piperidone (1.0 equiv, e.g., 1.99 g, 10 mmol) in 1,2-Dichloroethane (DCE) (approx. 0.2 M concentration, ~50 mL).

-

Add o-Anisidine (1.05 equiv, 1.29 g, 10.5 mmol).

-

Add Glacial Acetic Acid (1.0 equiv, 0.60 g, 10 mmol).

-

Critical Step: Stir the mixture at Room Temperature (20-25°C) for 15-30 minutes before adding the reducing agent. This allows the equilibrium to shift toward the imine/iminium species.

-

-

Reduction:

-

Cool the mixture slightly (optional, 0-5°C) if working on a large scale (>10g) to manage exotherm, otherwise proceed at RT.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 3.18 g, 15 mmol) portion-wise over 5-10 minutes.

-

Observation: Mild gas evolution (

) will occur. Ensure the system is vented through a bubbler.

-

-

Reaction Monitoring:

-

Stir at Room Temperature under Nitrogen.

-

Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS.[7] The reaction is typically complete within 2 to 4 hours . The limiting reagent (ketone) should be consumed.

-

-

Workup (Quenching):

-

Quench the reaction by carefully adding Saturated Aqueous NaHCO3 (approx. 1 volume equivalent to solvent). Stir vigorously for 15-20 minutes to neutralize the acetic acid and destroy excess borohydride.

-

Note: Gas evolution will occur.

-

-

Extraction & Purification:

-

Separate the layers.[1] Extract the aqueous layer with DCM (2 x 30 mL).

-

Combine organic layers and wash with Brine .[6]

-

Dry over anhydrous

or -

Purification: The crude oil is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

-

Deprotection (Optional - To obtain title compound)

If the N-Boc group must be removed to yield the free piperidine:

-

Dissolve the intermediate in DCM (5 mL/g).

-

Add Trifluoroacetic acid (TFA) (10-20 equiv) or 4M HCl in Dioxane.

-

Stir at RT for 1-2 hours (monitor for disappearance of Boc-protected material).

-

Concentrate to dryness.[8] Neutralize with NaOH or NaHCO3 to obtain the free base 4-(2-methoxyphenylamino)piperidine .

Process Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion | High water content in solvent. | STAB hydrolyzes in water. Use anhydrous DCE/THF. |

| Reaction Stalls | Steric hindrance of o-anisidine. | Increase AcOH to 2.0 eq to drive iminium formation. Increase time to 12-16h. |

| Impurity: Alcohol | Reduction of ketone before imine formation.[3] | Ensure the "Pre-stir" step (Step 1) is performed for 30 mins before adding STAB. Add STAB slowly.[6] |

| Hard to Stir | STAB clumping. | Use a mechanical stirrer for large scales. Ensure STAB is a free-flowing powder, not wet clumps. |

Safety & Hazards

-

Sodium Triacetoxyborohydride: Reacts with water/acid to release Hydrogen gas (Flammable). Store in a cool, dry place.

-

o-Anisidine: Classified as toxic and a potential carcinogen (Category 1B). Handle only in a fume hood with appropriate PPE (Nitrile gloves, safety glasses).

-

1,2-Dichloroethane (DCE): Carcinogenic and toxic solvent. If safety regulations prohibit DCE, Dichloromethane (DCM) is a viable substitute, though reaction times may be slightly longer.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[2][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[9][10]

-

Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System.[12] Chemical Society Reviews, 27, 395-404.

-

BenchChem . (2025).[1][13] Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline.

-

Common Organic Chemistry . Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] Standard Conditions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. Sodium triacetoxyborohydride [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Palladium-Catalyzed Cross-Coupling for the Synthesis of N-Aryl Piperidines: A Guide for Researchers

<APPLICATION NOTE & PROTOCOL

Introduction: The Significance of N-Aryl Piperidines in Modern Drug Discovery

The N-aryl piperidine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This prevalence is due to the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the aryl substituent provides a crucial vector for modulating pharmacological activity. These compounds are integral to the development of drugs targeting the central nervous system (CNS), including antidepressants and antipsychotics, as well as agents for pain management.[1][3]

The construction of the C(sp²)–N(sp³) bond between an aromatic ring and a piperidine nitrogen is a critical transformation. Among the synthetic methodologies available, the Palladium-Catalyzed Buchwald-Hartwig amination stands out as a robust and versatile method for forging this bond.[4][5][6] This guide provides an in-depth exploration of the reaction, detailing the underlying mechanistic principles and offering field-proven protocols for its successful implementation.

The Engine of N-Arylation: Understanding the Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.[7] The reaction proceeds through a well-defined catalytic cycle, the understanding of which is paramount for troubleshooting and optimization.

The generally accepted mechanism involves four key steps:

-

Activation of the Palladium Precatalyst: The reaction is typically initiated with a Pd(II) precatalyst, which is reduced in situ to the active Pd(0) species.[8] This reduction can be facilitated by the amine substrate or the phosphine ligand.[9] The use of pre-formed Pd(0) complexes or specialized precatalysts that readily generate the active catalyst upon exposure to a base can streamline this process.[8]

-

Oxidative Addition: The active LPd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[8][10] The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[8] However, aryl iodides can sometimes be problematic due to the inhibitory effects of the generated iodide anion.[8]

-

Amine Coordination and Deprotonation: The piperidine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amide complex. This step is crucial and often requires a strong base to proceed efficiently.[7][11]

-

Reductive Elimination: The final step is the reductive elimination from the palladium-amide complex, which forms the desired N-aryl piperidine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][9]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters for Successful N-Arylation of Piperidines

The success of a Buchwald-Hartwig reaction hinges on the judicious selection of several key parameters. The interplay between the palladium source, ligand, base, and solvent is critical for achieving high yields and purity.

| Parameter | Common Choices | Rationale and Considerations |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, [PdCl(allyl)]₂ | These are common Pd(II) and Pd(0) precatalysts that require in situ activation.[8] |

| Pre-formed Catalysts (e.g., XPhos Pd G3) | Air-stable and provide more consistent results by ensuring the correct palladium-ligand ratio.[12] | |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) | These ligands promote both oxidative addition and reductive elimination, and are particularly effective for challenging substrates like aryl chlorides.[5][12] |

| Bidentate ligands (e.g., BINAP, DPPF) | Can prevent the formation of unreactive palladium dimers, especially with aryl iodides.[5] | |

| Base | Strong Bases (e.g., NaOtBu, LHMDS) | Often required to deprotonate the piperidine and facilitate the formation of the palladium-amide complex.[13] |

| Weaker Bases (e.g., K₃PO₄, Cs₂CO₃) | Used for substrates with base-sensitive functional groups, though they may necessitate higher reaction temperatures.[13][14] | |

| Solvent | Toluene, Dioxane, THF | Aprotic solvents are generally preferred. Toluene is a common choice.[13] |

| Ethereal solvents (e.g., 2-MeTHF) | Can be "greener" alternatives to traditional solvents.[13] | |

| Solvents to Avoid | Chlorinated solvents, acetonitrile, pyridine |

Experimental Protocols

The following protocols provide a starting point for the N-arylation of piperidine with different aryl halides. Note: These are generalized procedures and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[12]

Caption: General experimental workflow for Buchwald-Hartwig N-arylation.

Protocol 1: General Procedure for the N-Arylation of Piperidine with an Aryl Bromide

This protocol is a robust starting point for the coupling of piperidine with a range of aryl bromides.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Aryl bromide

-

Piperidine

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

-

Evacuate and backfill the tube with nitrogen or argon three times.

-

Add the aryl bromide (1.0 mmol) and anhydrous toluene (5 mL).

-

Add piperidine (1.2 mmol) via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of Piperidine with an Electron-Deficient Aryl Chloride

Aryl chlorides are often more challenging substrates. This protocol utilizes a pre-formed catalyst for improved efficiency.

Materials:

-

XPhos Pd G3 precatalyst